An In-depth Technical Guide to the Chemical Properties of 2,2-Diphenylpropan-1-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2,2-Diphenylpropan-1-amine Hydrochloride
This document provides a comprehensive technical overview of 2,2-Diphenylpropan-1-amine hydrochloride, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes core chemical data, plausible synthetic methodologies, and essential safety protocols to facilitate its informed use in a laboratory setting.
Compound Identification and Structural Elucidation
2,2-Diphenylpropan-1-amine hydrochloride is a primary amine salt characterized by a quaternary carbon atom bonded to two phenyl groups and a methyl group. This unique steric arrangement significantly influences its chemical reactivity and physical properties.
Key Identifiers:
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Chemical Name: 2,2-Diphenylpropan-1-amine hydrochloride[1]
Caption: Chemical Structure of 2,2-Diphenylpropan-1-amine hydrochloride.
Physicochemical Properties
The physical characteristics of this compound are essential for determining appropriate handling, storage, and application conditions. The data presented below is compiled from various chemical suppliers.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [1] |
| Melting Point | 195-197 °C | [1] |
| 250-256 °C | [2] | |
| Storage | Store at room temperature in a dry, well-ventilated place | [1][5] |
| MDL Number | MFCD00008133 | [1][4] |
Note: A discrepancy in the reported melting point exists between suppliers, which may be attributable to differences in purity or polymorphic forms. Experimental verification is recommended.
Synthesis and Purification
While specific manufacturing protocols for 2,2-Diphenylpropan-1-amine hydrochloride are proprietary, a chemically sound and common approach for its synthesis is through the reductive amination of a corresponding carbonyl compound. This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.
Proposed Synthetic Pathway: Reductive Amination
The logical precursor is 2,2-diphenylpropanal. The synthesis involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the desired primary amine. The final step involves salt formation with hydrochloric acid to yield the stable hydrochloride salt.
Caption: Plausible synthetic workflow for 2,2-Diphenylpropan-1-amine hydrochloride.
Exemplary Laboratory Protocol
This protocol is a representative method based on established chemical principles for reductive amination.[6]
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Reaction Setup: To a solution of 2,2-diphenylpropanal (1.0 eq) in an anhydrous solvent such as methanol or Dichloromethane (DCM) (approx. 1.0 M), add an ammonia source like ammonium acetate (5-10 eq).
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 2.0 eq) portion-wise to control the reaction exotherm. The choice of this reagent is critical as it is mild enough not to reduce the starting aldehyde but is highly effective for reducing the protonated imine.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Salt Formation and Purification: Dissolve the crude free-base amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring. The hydrochloride salt should precipitate.[7] Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Spectroscopic Profile (Predicted)
Detailed spectroscopic data is crucial for structure verification and quality control. While specific spectra for this compound are not publicly available, an experienced chemist can predict the expected signals based on its molecular structure.
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¹H NMR:
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Aromatic Protons (Ar-H): A complex multiplet would be expected in the range of δ 7.2-7.5 ppm, integrating to 10H.
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Methylene Protons (-CH₂-): A singlet or a narrow multiplet is expected for the two protons of the CH₂ group adjacent to the amine, likely around δ 3.0-3.5 ppm.
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Amine Protons (-NH₃⁺): A broad singlet would appear, with a chemical shift that is highly dependent on solvent and concentration, typically between δ 7.5-9.0 ppm.
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Methyl Protons (-CH₃): A sharp singlet integrating to 6H (representing two equivalent methyl groups) would be expected in the upfield region, likely around δ 1.3-1.6 ppm.
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¹³C NMR:
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Aromatic Carbons: Multiple signals are expected in the δ 125-145 ppm region.
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Quaternary Carbon (C(Ph)₂): A signal around δ 45-55 ppm.
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Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.
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Methyl Carbons (-CH₃): A signal in the upfield region, around δ 25-30 ppm.
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FT-IR (KBr Pellet):
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N-H Stretch: A broad band from 2800-3200 cm⁻¹ is characteristic of an amine salt.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 212.14, corresponding to the loss of HCl.
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Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is synthesized from standard safety data sheets (SDS).
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General Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[9][10]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear compatible, chemical-resistant gloves.[8][9] A lab coat or chemical-protective suit should be worn.[8]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]
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In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[9]
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5][8]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10]
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Incompatible Materials: Strong oxidizing agents.[10]
Applications and Research Context
2,2-Diphenylpropan-1-amine hydrochloride is primarily classified as a research chemical.[3] Its structural motif, featuring a gem-diphenyl group, makes it an interesting building block for medicinal chemistry and materials science. Potential areas of investigation could include its use as a precursor for synthesizing novel ligands, catalysts, or biologically active compounds where the sterically hindered diphenyl group can impart unique conformational constraints or receptor interactions.
References
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Supporting Information - The Royal Society of Chemistry. (URL: [Link])
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2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 - PubChem. (URL: [Link])
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CAS No : 29768-15-8 | Product Name : N-Methyl-3,3-diphenylpropan-1-amine Hydrochloride | Pharmaffiliates. (URL: [Link])
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(2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride - PubChem. (URL: [Link])
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Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. (URL: [Link])
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(2S)-N-methyl-1-phenylpropan-2-amine - PubChem. (URL: [Link])
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